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molecular formula C10H13NO2 B1266002 Tert-butyl Pyridine-3-carboxylate CAS No. 65321-36-0

Tert-butyl Pyridine-3-carboxylate

Cat. No. B1266002
M. Wt: 179.22 g/mol
InChI Key: JYEVUDXCQHLXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093389B2

Procedure details

tert-butyl-6-bromo-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate (19.8 g, 50.0 mmol), bis(pinacolato)diboran (14.0 g, 55.0 mmol), Pd(OAc)2 (560 mg, 2.50 mmol), DPPF (2.77 g, 5.00 mmol), and AcOK (5.82 g, 60.0 mmol) were suspended in dioxane (250 mL) and heated at 100° C. for 10 hours. After cooling down to room temperature, 5-bromo-nicotinic acid tert-butyl ester (14.2 g, 55.0 mmol), Pd(PPh3)4 (5.78 g, 5.00 mmol) and 2M Na2CO3 aq. (125 mL, 250 mmol) were added to the reaction mixture; and then heated at 100° C. for 15 hours. The reaction mixture was diluted with EtOAc and H2O, organic layer was washed with brine and dried over MgSO4. After filtration, the solvents were removed in vacuo and the residue was purified by silica gel column chromatography (hexane/EtOAc=10/0 to 6/4) and the obtained brown solid was crystallized from EtOAc/hexane (1/1) to afford 5-{1′-tert-butoxycarbonyl]-4-oxospiro[chroman-2,4′-piperidin]-6-yl}nicotinic acid tert-butyl ester as a pale yellow solid.
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.77 g
Type
catalyst
Reaction Step Two
[Compound]
Name
bis(pinacolato)diboran
Quantity
14 g
Type
reactant
Reaction Step Three
Name
AcOK
Quantity
5.82 g
Type
reactant
Reaction Step Four
Quantity
14.2 g
Type
reactant
Reaction Step Five
Quantity
125 mL
Type
reactant
Reaction Step Five
Quantity
5.78 g
Type
catalyst
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
560 mg
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(OC(N1CCC2(CC(=O)C3C(=CC=C(Br)C=3)O2)CC1)=O)(C)(C)C.C(O[K])(C)=O.[C:30]([O:34][C:35](=[O:43])[C:36]1[CH:41]=[C:40](Br)[CH:39]=[N:38][CH:37]=1)([CH3:33])([CH3:32])[CH3:31].C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.CCOC(C)=O.O.CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:30]([O:34][C:35](=[O:43])[C:36]1[CH:41]=[CH:40][CH:39]=[N:38][CH:37]=1)([CH3:33])([CH3:31])[CH3:32] |f:3.4.5,9.10.11,12.13.14,^1:112,114,133,152|

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)OC1=CC=C(C=C1C(C2)=O)Br
Step Two
Name
Quantity
2.77 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Step Three
Name
bis(pinacolato)diboran
Quantity
14 g
Type
reactant
Smiles
Step Four
Name
AcOK
Quantity
5.82 g
Type
reactant
Smiles
C(=O)(C)O[K]
Step Five
Name
Quantity
14.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CN=CC(=C1)Br)=O
Name
Quantity
125 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
5.78 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
560 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
and then heated at 100° C. for 15 hours
Duration
15 h
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/EtOAc=10/0 to 6/4)
CUSTOM
Type
CUSTOM
Details
the obtained brown solid was crystallized from EtOAc/hexane (1/1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CN=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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